Cas no 5319-77-7 (5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine)
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Methylthio)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-(Methylthio)-1,3,4-Thiadiazole
- 1,3,4-Thiadiazol-2-amine,5-(methylthio)-
- 2-Amnio-5-(methylthio)-1,3,4-thiadazole
- 5-(Methylthio)-1,3,4
- 5-methylsulfanyl-1,3,4-thiadiazol-2-amine
- 2-amino-5-methyl-mercapto-1,3,4-thiadiazole
- 2-Amino-5-methylthio-1,3,4-thiadiazole
- 2-Amino-5-methylthio-1,3,4-thidiazole
- 5-methylthio-1,3,4-thiadiazole-2-ylamine
- 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
- SCHEMBL750885
- PS-4558
- 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine #
- BRN 0118749
- AKOS000112106
- 2-Amino-5-methyl thio-1,3,4-thiadiazole
- 1,4-Thiadiazole, 2-amino-5-(methylthio)-
- FT-0611139
- 4-27-00-08165 (Beilstein Handbook Reference)
- MFCD00175752
- NSC-67524
- GEO-00174
- 5319-77-7
- 1,3,4-THIADIAZOLE, 2-AMINO-5-(METHYLTHIO)-
- 5-methylthio-2-amino-1,3,4-thiadiazole
- CHEBI:194593
- 5-methylsulanyl-1,3,4-thiadiazol-2-amine
- NSC67524
- 2-Amino-5-methylmercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazol-2-amine, 5-(methylthio)-
- EN300-1263664
- F1386-0088
- A4801
- CHEMBL174202
- NSC 67524
- W-200411
- 4766G46MED
- DTXSID70201249
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole, 99%
- Z18452635
- A870795
- SY063539
- 1,4-Thiadiazol-2-amine, 5-(methylthio)-
- STK722184
- DB-004645
-
- MDL: MFCD00175752
- Inchi: 1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
- InChI Key: PCLAZAJARAIGGD-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1SC
Computed Properties
- Exact Mass: 146.99200
- Monoisotopic Mass: 146.992489
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 105
Experimental Properties
- Color/Form: Not determined
- Density: 1.402 (estimate)
- Melting Point: 178-181 °C (lit.)
- Boiling Point: 318.1°Cat760mmHg
- Flash Point: 146.2°C
- Refractive Index: 1.5800 (estimate)
- PSA: 106.07000
- LogP: 0.77230
- Solubility: Not determined
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/22
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22-S24/25
- Risk Phrases:R20/22
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013408-1g |
2-Amino-5-(methylthio)-1,3,4-thiadiazole |
5319-77-7 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 013408-5g |
2-Amino-5-(methylthio)-1,3,4-thiadiazole |
5319-77-7 | 95% | 5g |
£43.00 | 2022-03-01 | |
| Fluorochem | 013408-10g |
2-Amino-5-(methylthio)-1,3,4-thiadiazole |
5319-77-7 | 95% | 10g |
£83.00 | 2022-03-01 | |
| Fluorochem | 013408-25g |
2-Amino-5-(methylthio)-1,3,4-thiadiazole |
5319-77-7 | 95% | 25g |
£170.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD70305-1g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 1g |
¥64.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD70305-5g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 5g |
¥255.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD70305-10g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 10g |
¥491.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD70305-25g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 25g |
¥1178.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD70305-100g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 100g |
¥4425.0 | 2024-04-18 | |
| Ambeed | A670866-1g |
5-(Methylthio)-1,3,4-thiadiazol-2-amine |
5319-77-7 | 98% | 1g |
$18.0 | 2024-07-18 |
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Overview
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS No. 5319-77-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Amino-5-methylthio-1,3,4-thiadiazole, is characterized by its unique chemical structure and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Properties and Structure
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a molecular formula of C4H6N4S. The molecule consists of a 1,3,4-thiadiazole ring with an amino group at the 2-position and a methylthio group at the 5-position. The presence of these functional groups imparts specific chemical and physical properties to the compound. For instance, the amino group can participate in hydrogen bonding interactions, while the methylthio group can undergo various chemical transformations such as oxidation to form sulfoxides or sulfones.
The molecular weight of 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine is approximately 146.17 g/mol. It is typically a white crystalline solid with a melting point ranging from 160 to 162°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.
Synthesis Methods
The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine has been extensively studied due to its importance in various applications. One of the most common methods involves the reaction of methyl isothiocyanate with hydrazine hydrate in the presence of sulfur to form the desired product. The reaction proceeds via the formation of an intermediate thiourea derivative, which then cyclizes to form the 1,3,4-thiadiazole ring.
A typical synthetic route can be outlined as follows:
- Methyl isothiocyanate reacts with hydrazine hydrate to form methyl thiourea.
- Methyl thiourea is then treated with sulfur to form the 1,3,4-thiadiazole ring.
- The resulting product is purified by recrystallization or column chromatography.
This method has been optimized to achieve high yields and purity levels. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
Biological Activities and Applications
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential biological activities in various therapeutic areas. One of its notable applications is in the field of antimicrobial agents. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
In addition to its antimicrobial properties, 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine has also been explored for its antifungal activity. Research has demonstrated that it can effectively inhibit the growth of several pathogenic fungi, making it a promising candidate for the development of antifungal drugs.
Another area of interest is its potential as an anticancer agent. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact mechanisms and optimize its therapeutic potential.
Recent Research Advancements
The ongoing research on 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine continues to uncover new insights into its properties and applications. A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives based on this core structure. The researchers found that certain substitutions on the thiadiazole ring enhanced the compound's potency against specific bacterial strains while maintaining low toxicity towards mammalian cells.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the antifungal activity of modified forms of 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine. They discovered that introducing hydrophobic groups at specific positions on the molecule significantly improved its efficacy against drug-resistant fungal species.
The potential use of this compound as an anticancer agent has also been explored in preclinical studies. A team from a leading pharmaceutical company reported that a novel derivative of 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine showed promising results in inhibiting tumor growth in xenograft models. The compound was found to selectively target cancer cells while sparing normal tissues.
Conclusion
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine, with its unique chemical structure and diverse biological activities, holds significant promise for various applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to expand our understanding of its properties and potential therapeutic uses. As research progresses, it is likely that new derivatives with enhanced efficacy and safety profiles will be developed, further solidifying the importance of this compound in modern drug discovery efforts.
5319-77-7 (5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine) Related Products
- 25660-70-2(2-Amino-5-ethylthio-1,3,4-thiadiazole)
- 30062-49-8(5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine)
- 54759-71-6(1,3,4-Thiadiazol-2-amine,5-(ethylthio)-N-methyl-)
- 53918-05-1(5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine)
- 87202-63-9(1,3,4-Thiadiazol-2-amine,5,5'-[1,10-decanediylbis(thio)]bis- (9CI))
- 30062-47-6(5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-amine)
- 87202-65-1(1,3,4-Thiadiazol-2-amine,5,5'-[1,12-dodecanediylbis(thio)]bis- (9CI))
- 30062-44-3(5-(Prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine)
- 16672-04-1(Thiocyanic acid,5-amino-1,3,4-thiadiazol-2-yl ester)
- 2349-67-9(5-Amino-1,3,4-thiadiazole-2-thiol)